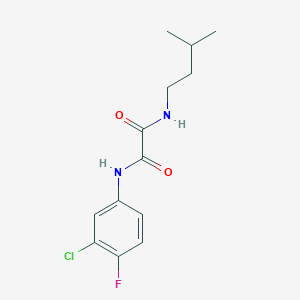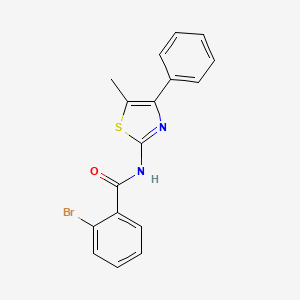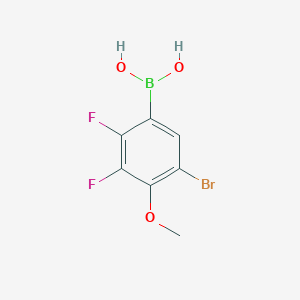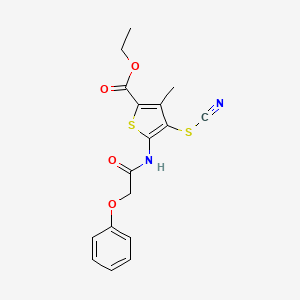
N1-(3-chloro-4-fluorophenyl)-N2-isopentyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of the 3-chloro-4-fluorophenyl group . This group is often used in the synthesis of various pharmaceutical compounds due to its ability to bind to different biological targets .
Synthesis Analysis
While specific synthesis methods for “N1-(3-chloro-4-fluorophenyl)-N2-isopentyloxalamide” were not found, similar compounds are typically synthesized through multi-step processes involving aryl urea and aryl semicarbazide formation .Aplicaciones Científicas De Investigación
Photophysical Properties and Synthesis
The research on related compounds, such as chlorins and naphthalimide derivatives, highlights the significance of their photophysical properties and the synthesis of water-soluble versions for biological applications. For instance, chlorins with high water solubility have been synthesized to exhibit dominant absorption bands, modest fluorescence yield, long singlet excited-state lifetime, and a high yield of intersystem crossing, making them suitable for biomedical applications (Borbas et al., 2008).
Fluorophores and Fluorescence Microscopy
The development of solvatochromic dyes and their application in fluorescence microscopy demonstrate the potential of certain derivatives in selective visualization of cellular components, such as lipid droplets and mitochondria. This application is pivotal in studies related to cellular metabolism and diseases (Benčić et al., 2019).
Molecular Docking and Antioxidant Activity
Isoxazoline derivatives synthesized from specific fluoroaniline precursors have shown potential antioxidant activity through in vitro screenings and molecular docking analysis. This illustrates the utility of these compounds in developing therapeutic agents with antioxidant properties (Geetha & Rajakumar, 2020).
Chemical Synthesis and Analytical Characterization
The synthesis and analytical characterization of a range of substances based on the diarylethylamine template, which includes isomers and derivatives with fluorine substitutions, underline the importance of these compounds in the development of new materials and drugs. The comprehensive analytical characterizations facilitate the understanding of their chemical behavior and potential applications (Dybek et al., 2019).
Environmental Sensing and Logic Gates
The design of compounds as fluorescent logic gates that can be reconfigured based on solvent polarity showcases the potential of these derivatives in environmental sensing and molecular electronics. The ability to switch logic gate functions by altering solvent conditions opens new avenues in sensor technology and data processing at the molecular level (Gauci & Magri, 2022).
Propiedades
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(3-methylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O2/c1-8(2)5-6-16-12(18)13(19)17-9-3-4-11(15)10(14)7-9/h3-4,7-8H,5-6H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUCNXHIDPCQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2829069.png)
![(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis](/img/structure/B2829071.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2829072.png)
![4-Bromo-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2829074.png)

![tert-Butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate](/img/structure/B2829076.png)

![(E)-6-(2-(pyridin-3-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2829078.png)
![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2829079.png)
![4-[3-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2829082.png)

